molecular formula C19H15ClN2O4 B14948392 methyl 2-{[(2E)-3-(3-chloro-4-methoxyphenyl)-2-cyanoprop-2-enoyl]amino}benzoate

methyl 2-{[(2E)-3-(3-chloro-4-methoxyphenyl)-2-cyanoprop-2-enoyl]amino}benzoate

Cat. No.: B14948392
M. Wt: 370.8 g/mol
InChI Key: QAWITCAPHJXNRJ-UKTHLTGXSA-N
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Description

METHYL 2-{[(E)-3-(3-CHLORO-4-METHOXYPHENYL)-2-CYANO-2-PROPENOYL]AMINO}BENZOATE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a cyano group, a methoxy group, and a chloro-substituted phenyl ring. These functional groups contribute to its reactivity and potential utility in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{[(E)-3-(3-CHLORO-4-METHOXYPHENYL)-2-CYANO-2-PROPENOYL]AMINO}BENZOATE typically involves a multi-step process. One common synthetic route includes the following steps:

    Preparation of the starting materials: The synthesis begins with the preparation of 3-chloro-4-methoxybenzaldehyde and methyl 2-aminobenzoate.

    Formation of the intermediate: The aldehyde undergoes a Knoevenagel condensation reaction with malononitrile in the presence of a base to form the intermediate 3-(3-chloro-4-methoxyphenyl)-2-cyanoacrylonitrile.

    Coupling reaction: The intermediate is then coupled with methyl 2-aminobenzoate under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{[(E)-3-(3-CHLORO-4-METHOXYPHENYL)-2-CYANO-2-PROPENOYL]AMINO}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The cyano group can be reduced to form amines.

    Substitution: The chloro group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

METHYL 2-{[(E)-3-(3-CHLORO-4-METHOXYPHENYL)-2-CYANO-2-PROPENOYL]AMINO}BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL 2-{[(E)-3-(3-CHLORO-4-METHOXYPHENYL)-2-CYANO-2-PROPENOYL]AMINO}BENZOATE involves its interaction with specific molecular targets. The cyano and chloro groups may facilitate binding to enzymes or receptors, leading to inhibition or activation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    METHYL 2-{[(E)-3-(4-METHOXYPHENYL)-2-CYANO-2-PROPENOYL]AMINO}BENZOATE: Lacks the chloro group, which may affect its reactivity and biological activity.

    METHYL 2-{[(E)-3-(3-CHLORO-4-HYDROXYPHENYL)-2-CYANO-2-PROPENOYL]AMINO}BENZOATE: Contains a hydroxyl group instead of a methoxy group, potentially altering its chemical properties.

Uniqueness

The presence of both chloro and methoxy groups in METHYL 2-{[(E)-3-(3-CHLORO-4-METHOXYPHENYL)-2-CYANO-2-PROPENOYL]AMINO}BENZOATE makes it unique compared to similar compounds

Properties

Molecular Formula

C19H15ClN2O4

Molecular Weight

370.8 g/mol

IUPAC Name

methyl 2-[[(E)-3-(3-chloro-4-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoate

InChI

InChI=1S/C19H15ClN2O4/c1-25-17-8-7-12(10-15(17)20)9-13(11-21)18(23)22-16-6-4-3-5-14(16)19(24)26-2/h3-10H,1-2H3,(H,22,23)/b13-9+

InChI Key

QAWITCAPHJXNRJ-UKTHLTGXSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2C(=O)OC)Cl

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2C(=O)OC)Cl

Origin of Product

United States

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